molecular formula C18H17N3O3 B2390471 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952988-59-9

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2390471
CAS No.: 952988-59-9
M. Wt: 323.352
InChI Key: LHVKCDAWTMWBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an isoxazole core substituted at the 5-position with a 4-methoxyphenyl group and an acetamide side chain linked to a pyridin-4-ylmethyl moiety. The 4-methoxyphenyl group enhances lipophilicity, while the pyridinylmethyl substituent may improve solubility and receptor binding.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-4-2-14(3-5-16)17-10-15(21-24-17)11-18(22)20-12-13-6-8-19-9-7-13/h2-10H,11-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKCDAWTMWBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure consists of an isoxazole ring substituted with a methoxyphenyl group and a pyridinylmethyl moiety, suggesting possible interactions with biological targets relevant to various diseases.

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.352 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signaling pathways associated with cancer and other diseases. Isoxazole derivatives, including this compound, are often investigated for their role as inhibitors of various enzymes and receptors.

Cytotoxicity

Research has demonstrated that isoxazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies involving similar compounds have shown that they can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .

Structure-Activity Relationship (SAR)

A study on related isoxazole compounds indicated that modifications at specific positions on the isoxazole ring and the attached phenyl groups can enhance biological activity. The presence of electron-donating or electron-withdrawing groups can significantly influence the potency and selectivity of these compounds against target enzymes .

Case Study 1: Apoptosis Induction

In a study evaluating the cytotoxic effects of various isoxazoles, compound (3) was shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, leading to enhanced apoptosis and cell cycle arrest. This suggests that similar mechanisms may be applicable to this compound, potentially contributing to its anticancer properties .

Case Study 2: EPAC Antagonism

Another investigation focused on the role of isoxazole derivatives as EPAC antagonists revealed that certain modifications could lead to low micromolar inhibitory activity against EPAC, which plays a crucial role in cAMP signaling pathways involved in cancer progression . This opens avenues for exploring the therapeutic potential of the title compound in targeting EPAC-related pathways.

Data Table: Summary of Biological Activities

Activity Type Compound Effect Concentration Range
CytotoxicityIsoxazole (3)Induces apoptosis86 - 755 μM
Gene Expression ModulationIsoxazole (6)Decreases Bcl-2; increases p21^WAF-1Not specified
EPAC InhibitionVarious IsoxazolesLow micromolar inhibitory activityLow micromolar

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticonvulsant properties. The specific compound under discussion has been evaluated for its potential in treating epilepsy and other seizure disorders. In preclinical models, it demonstrated effectiveness in various seizure tests, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

Case Study: Efficacy in Seizure Models

A study investigating the anticonvulsant activity of related compounds found that modifications to the isoxazole ring can enhance efficacy. The compound's structure allows it to interact with sodium channels, which are crucial in the propagation of seizure activity. For instance, certain derivatives showed protective indexes exceeding those of established antiepileptic drugs like phenytoin and phenobarbital .

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly against breast cancer cell lines. Research indicates that isoxazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Antitumor Screening

In a recent screening of thiazole-pyridine hybrids, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil against MCF-7 breast cancer cells . This suggests that the incorporation of the isoxazole moiety into pyridine derivatives could enhance anticancer activity.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The presence of methoxy groups and heterocycles may contribute to their ability to modulate inflammatory pathways.

Case Study: Inflammation Models

In animal models of inflammation, certain isoxazole derivatives demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide . Key modifications include:

  • Substitution Patterns : Variations in the methoxy group position on the phenyl ring have been shown to significantly influence biological activity.
  • Pyridine Derivatives : The choice of pyridine substitution affects both solubility and receptor binding affinity.
ModificationEffect on Activity
Methoxy PositionAlters receptor interaction
Pyridine SubstitutionInfluences solubility and potency

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,4-Thiadiazole Derivatives
  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide Core: 1,3,4-Thiadiazole (sulfur-containing heterocycle). Substituents: 4-Methoxyphenyl at position 5; benzothiazole-linked acetamide. Activity: Demonstrated 100% effectiveness in anticonvulsant studies (MES model) . Key Feature: The benzothiazole domain enhances hydrophobic interactions, critical for activity.

Comparison :

  • The target compound replaces thiadiazole with isoxazole, reducing steric bulk and altering electronic properties.
  • The pyridinylmethyl group may offer better solubility than benzothiazole.
Pyridazin-3(2H)-one Derivatives
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Core: Pyridazinone (six-membered ring with two nitrogen atoms). Substituents: 4-Methoxybenzyl at position 5; bromophenyl-linked acetamide. Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

Comparison :

  • The pyridinylmethyl substituent may engage in π-π stacking, contrasting with the bromophenyl’s electron-withdrawing effects.
Thiazolidinone Derivatives
  • 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide Core: Thiazolidinone (sulfur- and nitrogen-containing heterocycle). Substituents: 4-Methoxyphenyl in a dihydropyrazole moiety; complex acetamide linkage.

Comparison :

  • The target compound’s simpler isoxazole structure may improve metabolic stability compared to the bulky thiazolidinone derivative.
  • Both share the 4-methoxyphenyl group, suggesting a role in modulating biological activity.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Role in Activity Example Compounds
4-Methoxyphenyl Group Enhances lipophilicity and electron-rich character; may facilitate π-π interactions Target compound, Thiadiazole derivatives
Acetamide Linkage Provides flexibility and hydrogen-bonding potential All analogs
Heterocyclic Core Dictates electronic properties and steric compatibility with targets Isoxazole (target), Thiadiazole, Pyridazinone
Aromatic Substituents Modulates receptor selectivity and binding affinity Pyridinylmethyl (target), Bromophenyl

Preparation Methods

Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring is classically synthesized via [3+2] cycloaddition between nitrile oxides and terminal alkynes. For 5-(4-methoxyphenyl)isoxazole-3-carboxylate derivatives:

  • Nitrile Oxide Generation : 4-Methoxybenzaldehyde oxime is treated with chloramine-T or N-hydroxysuccinimide in the presence of a base to form the nitrile oxide intermediate.
  • Cycloaddition : Reaction with methyl propiolate under copper(I) catalysis (e.g., CuI) yields methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Microwave-assisted conditions in water improve regioselectivity and reduce reaction time.

Key Data :

  • Yield: 75–85% (microwave vs. 60–70% conventional).
  • Regioselectivity: >95% for 3-carboxylate substitution due to electron-withdrawing effects.

Hydroxylamine-Mediated Cyclization

Alternative routes employ hydroxylamine derivatives for oxazole ring closure:

  • Intermediate Formation : 3-(4-Methoxyphenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form 5-(4-methoxyphenyl)isoxazole-3-carbonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using KOH/EtOH, yielding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.

Key Data :

  • Hydrolysis yield: 90%.
  • Purity: Confirmed via IR (C=O stretch at 1685 cm⁻¹) and ¹H NMR (singlet for isoxazole proton at δ 6.85).

Formation of the Acetamide Side Chain

Amide Coupling via Carboxylic Acid Activation

The carboxylic acid intermediate is activated for nucleophilic substitution with pyridin-4-ylmethylamine:

  • Activation : 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Aminolysis : Reaction with pyridin-4-ylmethylamine in dichloromethane (DCM) and triethylamine (TEA) yields the target acetamide.

Key Data :

  • Coupling yield: 70–80%.
  • Characterization: ESI-MS m/z 354.1 [M+H]⁺; ¹³C NMR signals at δ 170.2 (C=O), 150.1 (isoxazole C-3).

Direct Coupling Using Carbodiimides

Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reaction : 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, EDC, HOBt, and pyridin-4-ylmethylamine in DMF at 0–5°C.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 85% yield.

Advantages : Avoids harsh conditions (e.g., SOCl₂), improving functional group tolerance.

Alternative Synthetic Routes

Multi-Component Reaction (MCR) Approach

A one-pot strategy streamlines synthesis:

  • Components : 4-Methoxybenzaldehyde, methyl acetoacetate, and hydroxylamine hydrochloride react in ethanol under microwave irradiation.
  • Cyclization : Forms methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate directly, followed by amide coupling.

Key Data :

  • Total yield: 65% (two steps).
  • Green metrics: Water as solvent reduces environmental impact.

Reductive Amination Pathway

For analogs with varied substituents:

  • Knoevenagel Condensation : 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde reacts with pyridin-4-ylmethylamine in the presence of NaBH₃CN.
  • Oxidation : The resulting imine is oxidized to the acetamide using MnO₂.

Limitations : Lower yields (50–60%) due to over-reduction side reactions.

Optimization and Yield Considerations

Step Method Yield (%) Purity (%) Key Reference
Isoxazole formation CuI-catalyzed cycloaddition 85 98
Hydrolysis KOH/EtOH 90 95
Amide coupling EDC/HOBt 85 97
MCR approach Microwave-assisted 65 92

Critical Factors :

  • Regioselectivity : Electron-withdrawing groups (e.g., COOCH₃) direct nitrile oxide cycloaddition to the 3-position.
  • Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) ensures >95% purity.

Q & A

Q. How do structural analogs overcome limitations like poor bioavailability?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .
  • Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.